molecular formula C24H21ClN4OS B11960906 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11960906
M. Wt: 449.0 g/mol
InChI Key: YYOHZLPVRJPDOO-UHFFFAOYSA-N
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Description

2-((5-(2-CL-PH)-4-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-CL-PH)-4-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether formation: The triazole ring is then reacted with a thiol compound to introduce the thioether linkage.

    Amide formation: Finally, the compound is reacted with an acylating agent to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the amide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens, alkylating agents, nucleophiles

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom could yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities and could be investigated for its effects on various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Triazole derivatives are known for their diverse pharmacological properties, including antifungal, antiviral, and anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-(2-CL-PH)-4-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent used to treat fungal infections.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

Uniqueness

Compared to these similar compounds, 2-((5-(2-CL-PH)-4-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE may have unique structural features that confer distinct biological activities or chemical reactivity. Its specific properties would need to be evaluated through comparative studies.

Properties

Molecular Formula

C24H21ClN4OS

Molecular Weight

449.0 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C24H21ClN4OS/c1-16-12-13-21(17(2)14-16)26-22(30)15-31-24-28-27-23(19-10-6-7-11-20(19)25)29(24)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,26,30)

InChI Key

YYOHZLPVRJPDOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl)C

Origin of Product

United States

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